molecular formula C11H8NNaO3S B1402848 Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate CAS No. 1401425-24-8

Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B1402848
CAS No.: 1401425-24-8
M. Wt: 257.24 g/mol
InChI Key: MSLVOLNGEADPMR-UHFFFAOYSA-M
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Description

Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the thiazole ring. The final step involves the carboxylation of the thiazole ring, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various substituted thiazole and methoxyphenyl derivatives.

Scientific Research Applications

Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-(3-methoxyphenyl)-1,3-thiazole-2-carboxylate
  • Sodium 5-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate
  • Sodium 5-(2-hydroxyphenyl)-1,3-thiazole-2-carboxylate

Uniqueness

Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate is unique due to the specific position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Biological Activity

Sodium 5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈NNaO₃S
  • Molecular Weight : 257.25 g/mol
  • Functional Groups : Thiazole ring, carboxylate group, and methoxyphenyl substituent.

The presence of the methoxy group enhances the compound's solubility and reactivity, making it a versatile candidate for various biological applications.

This compound exhibits a range of biological activities through several mechanisms:

  • Antimicrobial and Antifungal Activity : The compound has shown potential against various bacterial strains and fungi. Its mechanism involves disrupting cellular processes essential for microbial growth.
  • Anti-inflammatory Effects : By inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), the compound can reduce inflammation.
  • Anticancer Properties : Studies indicate that this compound may induce apoptosis in cancer cells by interacting with DNA and proteins, leading to cell cycle arrest and subsequent cell death.
  • Antiglycation Activity : It has been explored for its ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetes complications.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of microbial cell processes
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells
AntiglycationInhibition of AGEs formation

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of this compound, researchers observed significant cytotoxic effects on various cancer cell lines. The compound was tested against melanoma and prostate cancer cells, demonstrating an IC50 value comparable to established anticancer agents like doxorubicin . The study highlighted the compound's ability to induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to enhanced cell death .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
Melanoma (WM793)< 30
Prostate Cancer< 25
Normal Cell Line (LX-2)> 17

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
  • Diabetes Management : Due to its antiglycation properties, it could be further explored for managing diabetes-related complications.
  • Research Tool : Useful in probing enzyme mechanisms and studying oxidative stress responses in biological systems.

Properties

IUPAC Name

sodium;5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S.Na/c1-15-8-5-3-2-4-7(8)9-6-12-10(16-9)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLVOLNGEADPMR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(S2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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